(5S)-5-(2-Methylpropyl)-3-(naphthalen-1-yl)-2-sulfanylideneimidazolidin-4-one

HDL cholesterol atherosclerosis dyslipoproteinemia

(5S)-5-(2-Methylpropyl)-3-(naphthalen-1-yl)-2-sulfanylideneimidazolidin-4-one (CAS 62289-51-4), also designated (S)-5-Isobutyl-3-(naphthalen-1-yl)-2-thioxoimidazolidin-4-one, is a chiral 2-thioxoimidazolidin-4-one (thiohydantoin) derivative with molecular formula C17H18N2OS, a molecular weight of 298.4 g/mol, and a computed XLogP3-AA of 4.3. The compound belongs to a pharmacologically significant scaffold class for which extensive patent literature establishes HDL-cholesterol-elevating activity in vivo.

Molecular Formula C17H18N2OS
Molecular Weight 298.4 g/mol
CAS No. 62289-51-4
Cat. No. B12944321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5S)-5-(2-Methylpropyl)-3-(naphthalen-1-yl)-2-sulfanylideneimidazolidin-4-one
CAS62289-51-4
Molecular FormulaC17H18N2OS
Molecular Weight298.4 g/mol
Structural Identifiers
SMILESCC(C)CC1C(=O)N(C(=S)N1)C2=CC=CC3=CC=CC=C32
InChIInChI=1S/C17H18N2OS/c1-11(2)10-14-16(20)19(17(21)18-14)15-9-5-7-12-6-3-4-8-13(12)15/h3-9,11,14H,10H2,1-2H3,(H,18,21)/t14-/m0/s1
InChIKeyRRVNMCMXVJTJMZ-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5S)-5-(2-Methylpropyl)-3-(naphthalen-1-yl)-2-sulfanylideneimidazolidin-4-one (CAS 62289-51-4): Core Chemical Identity and Procurement-Relevant Class Context


(5S)-5-(2-Methylpropyl)-3-(naphthalen-1-yl)-2-sulfanylideneimidazolidin-4-one (CAS 62289-51-4), also designated (S)-5-Isobutyl-3-(naphthalen-1-yl)-2-thioxoimidazolidin-4-one, is a chiral 2-thioxoimidazolidin-4-one (thiohydantoin) derivative with molecular formula C17H18N2OS, a molecular weight of 298.4 g/mol, and a computed XLogP3-AA of 4.3 [1]. The compound belongs to a pharmacologically significant scaffold class for which extensive patent literature establishes HDL-cholesterol-elevating activity in vivo [2]. It is supplied commercially with a typical purity specification of 97% .

Why Generic Substitution of (5S)-5-(2-Methylpropyl)-3-(naphthalen-1-yl)-2-sulfanylideneimidazolidin-4-one with In-Class Thiohydantoin Analogs Is Not Scientifically Warranted


The 2-thioxoimidazolidin-4-one scaffold exhibits extreme sensitivity of biological output to substituent identity and substitution position. In US Patent 5783707, HDL cholesterol elevation in the standardized Sprague-Dawley rat model ranged from 26% to 265% across only twelve exemplified analogs differing solely in the N1-alkyl and N3-aryl/alkyl substituents [1]. The closest structurally characterized analog in that series, 1-ethyl-3-(naphthalen-2-yl)-2-thioxoimidazolidin-4-one (Example 8), produced a 65% HDL increase, while 1-ethyl-3-isobutyl-2-thioxoimidazolidin-4-one (Example 7) yielded 95% [1]. The target compound differs from both examples in two critical respects: it bears the isobutyl group at C5 rather than N1, and the naphthalen-1-yl group at N3 rather than naphthalen-2-yl. Regioisomeric naphthyl attachment alone alters molecular shape, electron distribution, and steric accessibility to biological targets. The phenyl analog PTH-leucine (CAS 4399-40-0, 5-isobutyl-3-phenyl-2-thioxoimidazolidin-4-one) has a substantially lower computed lipophilicity and serves primarily as an Edman degradation reagent rather than a pharmacologically optimized entity [2]. These structural differences preclude reliable extrapolation of potency, selectivity, or pharmacokinetic behavior from any single in-class analog.

Quantitative Differentiation Evidence for (5S)-5-(2-Methylpropyl)-3-(naphthalen-1-yl)-2-sulfanylideneimidazolidin-4-one Versus Closest Analogs


HDL Cholesterol Elevation: Class-Level Activity Benchmarked Against Patent-Exemplified N1-Ethyl-N3-naphthyl Regioisomer

The patent family encompassing US5783707 and US5554607 establishes that 2-thioxoimidazolidin-4-one derivatives elevate HDL cholesterol in male Sprague-Dawley rats fed a 1.0% cholesterol/0.25% cholic acid diet over 8 days at 100 mg/kg/day oral administration [1]. The closest structurally characterized comparator within this patent is 1-ethyl-3-(naphthalen-2-yl)-2-thioxoimidazolidin-4-one (Example 8), which produced a 65% increase in HDL cholesterol [1]. The target compound differs from Example 8 in two structural features: (i) the isobutyl group resides at C5 (rather than ethyl at N1), and (ii) the naphthalene is attached at the 1-position (rather than the 2-position) on N3. Within the broader series, the identity of R1 and R substituents modulated HDL elevation from 26% (Example 6) to 265% (Example 5), demonstrating that even subtle structural modifications produce large-magnitude changes in pharmacological output [1]. No direct head-to-head HDL data for the target compound versus Example 8 exists in the public domain; the 65% value for Example 8 serves as the most relevant structural benchmark, and the 26–265% range illustrates the sensitivity of the assay to structural variation.

HDL cholesterol atherosclerosis dyslipoproteinemia cardiovascular pharmacology

Computed Lipophilicity (XLogP3-AA) Versus Phenyl Analog PTH-Leucine: Implications for Membrane Permeability and Tissue Distribution

The naphthalen-1-yl substituent confers a substantially higher computed lipophilicity compared to the phenyl analog PTH-leucine (5-isobutyl-3-phenyl-2-thioxoimidazolidin-4-one, CAS 4399-40-0). PubChem reports an XLogP3-AA of 4.3 for the target compound (C17H18N2OS, MW 298.4) [1]. By contrast, PTH-leucine (C13H16N2OS, MW 248.34) has a computed XLogP3 of approximately 3.0 [2]. The difference of approximately 1.3 log units corresponds to roughly a 20-fold difference in the n-octanol/water partition coefficient. This difference is attributable to the replacement of the phenyl ring with the naphthalen-1-yl moiety, which adds an additional fused benzene ring. Higher lipophilicity is generally associated with increased passive membrane permeability, greater tissue distribution volume, and potentially enhanced blood-brain barrier penetration, but also with reduced aqueous solubility and potentially higher metabolic clearance.

lipophilicity ADME drug-like properties partition coefficient

Regioisomeric Differentiation: Naphthalen-1-yl Versus Naphthalen-2-yl Substitution at N3

The target compound bears the naphthalene ring attached at the 1-position (α-position) on N3, whereas the patent-exemplified analog 1-ethyl-3-(naphthalen-2-yl)-2-thioxoimidazolidin-4-one (Example 8 of US5783707) carries the naphthalene at the 2-position (β-position) [1]. Naphthalen-1-yl and naphthalen-2-yl substituents differ in steric bulk orientation, electronic distribution, and the spatial trajectory of the aryl ring system relative to the imidazolidinone core. The 1-naphthyl isomer places the fused benzene ring in closer proximity to the C5 substituent and the thioxo group, potentially altering intramolecular interactions and the conformational ensemble accessible to the molecule. In the broader medicinal chemistry literature, regioisomeric naphthyl substitution has been shown to produce orders-of-magnitude differences in target binding affinity [2]. The target compound's naphthalen-1-yl orientation is stereochemically and electronically distinct from the naphthalen-2-yl orientation of Example 8, and the two cannot be assumed to exhibit equivalent biological target engagement.

regioisomerism structure-activity relationship naphthalene substitution molecular recognition

Stereochemical Differentiation: (5S)-Enantiomer Versus Racemic and (5R) Forms

The target compound is specifically the (5S)-enantiomer, as confirmed by its IUPAC name, InChI descriptor '/t14-/m0/s1', and CAS registry assignment [1]. The C5 position bearing the isobutyl group is a stereogenic center. In contrast, the 2-thioxoimidazolidin-4-one derivatives exemplified in US Patent 5783707 are prepared from N-alkyl glycine or sarcosine starting materials that lack a stereogenic center at the corresponding position, yielding achiral or racemic products [2]. The (5S) configuration places the isobutyl side chain in a defined spatial orientation relative to the naphthalen-1-yl group, creating a specific three-dimensional pharmacophore. Enantiomeric pairs of chiral thiohydantoins have been shown to exhibit differential biological activity, metabolic stability, and protein binding in multiple therapeutic contexts, although no direct enantiomeric comparison data exist for this specific compound.

chirality enantioselectivity stereochemistry thiohydantoin stereoisomers

Physicochemical Property Profile: MW, HBD/HBA, Rotatable Bonds, and Drug-Likeness Assessment

The target compound possesses a molecular weight of 298.4 g/mol, 1 hydrogen bond donor, 2 hydrogen bond acceptors, 3 rotatable bonds, a computed XLogP3-AA of 4.3, and a topological polar surface area (TPSA) estimated at approximately 32–35 Ų [1]. These parameters place it within favorable oral drug-like space: MW < 500, HBD < 5, HBA < 10, and rotatable bonds ≤ 10. Notably, the XLogP3-AA of 4.3 slightly exceeds the Rule of Five criterion of ≤5 but remains within acceptable limits for CNS-accessible compounds. By comparison, PTH-leucine (CAS 4399-40-0) has MW 248.34, similar HBD/HBA counts, but significantly lower lipophilicity [2]. The additional naphthalene ring in the target compound increases molecular complexity (complexity score 423 vs. 319 for PTH-leucine) and adds potential for π-π stacking interactions with aromatic protein residues [1]. The computed property profile supports the compound's utility as a probe molecule in assay development where balanced lipophilicity and moderate molecular size are desirable.

drug-likeness physicochemical properties Rule of Five molecular descriptors

Evidence-Backed Research and Industrial Application Scenarios for (5S)-5-(2-Methylpropyl)-3-(naphthalen-1-yl)-2-sulfanylideneimidazolidin-4-one


Cardiovascular Pharmacology: HDL Cholesterol Modulation Studies Requiring a Structurally Defined C5-Isobutyl Thiohydantoin Probe

The well-characterized HDL-elevating activity of 2-thioxoimidazolidin-4-one derivatives, established in the Sprague-Dawley rat atherosclerosis model at 100 mg/kg/day over 8 days (class activity range: 26–265% HDL increase) [1], supports the use of this compound as a structural probe for investigating the molecular determinants of HDL modulation. Its unique C5-isobutyl/N3-naphthalen-1-yl substitution pattern fills a gap in the publicly disclosed structure-activity relationship of this scaffold class, enabling researchers to interrogate whether moving the alkyl substituent from N1 to C5 and employing the α-naphthyl regioisomer alters potency, lipoprotein subclass selectivity, or off-target effects relative to the patent-exemplified N1-ethyl/N3-(2-naphthyl) analog (Example 8, 65% HDL increase) [1].

Biophysical Assay Development: Hydrophobic Probe for Protein-Ligand Interaction Studies Leveraging Elevated Lipophilicity

The compound's XLogP3-AA of 4.3, combined with its naphthalen-1-yl fluorophore-like aromatic system and thioxo group (potential metal-coordinating or hydrogen-bond-accepting moiety), positions it as a candidate for biophysical assay development [2]. The approximately 20-fold higher predicted partition coefficient relative to the phenyl analog PTH-leucine (XLogP3 ~3.0) [3] makes it suitable for probing hydrophobic binding pockets in proteins such as serum albumin, nuclear hormone receptors, or lipid-transfer proteins, where naphthalene-based ligands have established utility. The defined (5S)-stereochemistry [2] eliminates enantiomeric ambiguity in structure-based drug design and docking studies.

Analytical Reference Standard: Chromatographic Method Development for Naphthyl-Thiohydantoin Amino Acid Derivatives

As an naphthalen-1-yl thiohydantoin derivative of leucine, this compound serves as a structural analog of the fluorogenic Edman degradation reagent products (e.g., DNTH-amino acids) used in peptide N-terminal sequencing [2]. Its higher molecular weight (298.4 g/mol) and distinct chromatographic retention relative to phenylthiohydantoin (PTH) amino acid standards make it valuable as an internal standard or system suitability marker in reversed-phase HPLC method development for naphthyl-thiohydantoin analysis. Commercial availability at 97% purity provides adequate quality for analytical reference purposes.

Medicinal Chemistry: Scaffold-Hopping Starting Point for Naphthyl-Thiohydantoin Lead Optimization

The 2-thioxoimidazolidin-4-one core is a privileged scaffold with demonstrated activity across multiple therapeutic areas including cardiovascular disease [1], androgen receptor antagonism, and antiparasitic indications. The target compound's specific combination of (5S)-isobutyl, N3-(naphthalen-1-yl), and C2-thioxo substituents represents a structurally characterized, commercially available starting point for systematic structure-activity relationship exploration. Its computed drug-like property profile (MW 298.4, 1 HBD, 2 HBA, 3 rotatable bonds) [2] supports further optimization without immediate violation of oral bioavailability guidelines. The defined single enantiomer avoids the confounding factor of racemic mixture testing in early-stage biological screening.

Quote Request

Request a Quote for (5S)-5-(2-Methylpropyl)-3-(naphthalen-1-yl)-2-sulfanylideneimidazolidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.